molecular formula C18H16ClNO2 B1438033 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride CAS No. 1170229-53-4

2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride

Cat. No.: B1438033
CAS No.: 1170229-53-4
M. Wt: 313.8 g/mol
InChI Key: OQQCFDHQVZNSEA-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C18H16ClNO2 and a molecular weight of 313.78 g/mol . This compound is known for its unique structure, which includes a quinoline ring system substituted with a methyl and phenyl group, and an acetic acid moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride typically involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline ring system . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis methods, including the use of large-scale reactors and continuous flow processes to ensure consistent quality and high yield . The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride
  • 4-Hydroxy-2-quinolones
  • Flindersine
  • N-methylflindersine
  • Haplamine
  • N-methylhaplamine

Uniqueness

2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(4-methyl-2-phenylquinolin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2.ClH/c1-12-14-9-5-6-10-16(14)19-18(15(12)11-17(20)21)13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQCFDHQVZNSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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